molecular formula C17H14N2O5S B2689664 3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 896344-99-3

3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No. B2689664
CAS RN: 896344-99-3
M. Wt: 358.37
InChI Key: KMELWNWVKVSYEI-UHFFFAOYSA-N
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Description

The compound “3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives can be prepared by various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide”, is characterized by a benzofuran ring as a core . This core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .


Physical And Chemical Properties Analysis

Benzofuran is a colorless liquid and is a component of coal tar . It is extracted from coal tar and can also be obtained by dehydrogenation of 2-ethyl phenol .

Scientific Research Applications

Anticancer Therapeutic Potential

Benzofuran scaffolds, which are the main component of many biologically active natural and synthetic heterocycles, have shown unique therapeutic potentials . They have demonstrated extraordinary inhibitory potency against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs . This suggests that benzofuran-based compounds, such as “3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide”, could have potential applications in the development of anticancer agents .

Antimicrobial Agents

Resistance to antibiotics is a major global problem and there is an urgent need to develop new therapeutic agents . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, “3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide” could be explored for its potential as an antimicrobial agent .

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

Benzofuran derivatives have shown significant antiproliferative activity and selective inhibition of HIF-1 . HIF-1 is a transcription factor that plays critical roles in response to hypoxia in human cells, and its dysregulation is often associated with cancer progression. Therefore, “3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide” could be studied for its potential in the treatment of diseases related to HIF-1 dysregulation .

Safety and Hazards

Benzofuran slowly polymerizes on standing and may be sensitive to prolonged exposure to air . When heated to decomposition, it emits acrid and irritating smoke and fumes .

Future Directions

Given the diverse pharmacological activities of benzofuran derivatives, these compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . They are potential natural drug lead compounds and are expected to be effective therapeutic drugs for various diseases . The recent developments of anticancer activities of both natural and synthetic benzofuran scaffolds are thoroughly covered . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

properties

IUPAC Name

3-[(4-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-25(22,23)11-8-6-10(7-9-11)17(21)19-14-12-4-2-3-5-13(12)24-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMELWNWVKVSYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide

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